molecular formula C9H14N2O2S B2419420 N-(4-aminophenyl)propane-1-sulfonamide CAS No. 337912-52-4

N-(4-aminophenyl)propane-1-sulfonamide

Cat. No. B2419420
CAS RN: 337912-52-4
M. Wt: 214.28
InChI Key: DUUBLKMKQRMPKH-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.28 g/mol .


Molecular Structure Analysis

The InChI code for “N-(4-aminophenyl)propane-1-sulfonamide” is 1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 . This indicates that the molecule consists of a propane-1-sulfonamide group attached to a 4-aminophenyl group .


Physical And Chemical Properties Analysis

“N-(4-aminophenyl)propane-1-sulfonamide” is a powder at room temperature . It has a melting point of 113-114°C .

Scientific Research Applications

Applications in Biocatalysis and Drug Metabolism

Biotransformation of Biaryl-Bis-Sulfonamide : A study detailed the use of Actinoplanes missouriensis for biocatalytic transformation of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This process produced mammalian metabolites of LY451395, enabling their structural characterization through nuclear magnetic resonance spectroscopy. This methodology supports comprehensive structural analysis of drug metabolites, aiding in clinical investigations of drug metabolism (Zmijewski et al., 2006).

Applications in Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal N-Sulfonates : Research demonstrated the synthesis of novel functionalized N-sulfonates, which exhibited promising antimicrobial and antifungal activities. These compounds were synthesized by introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules to increase water solubility and anionic character. Among the synthesized compounds, 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate displayed significant activity against various bacteria and fungi (Fadda et al., 2016).

Applications in Polymer Modification

Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including aromatic amines. The modification enhanced the hydrogels' thermal stability and swelling properties. These amine-modified polymers also displayed increased antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Applications in Material Science

Gas Permeation and Separation : Sulfonated polyimide membranes were studied for their gas permeation and separation properties. These membranes exhibited selective permeability for gases like H2, CO2, O2, N2, and CH4, and their properties were influenced by humidity levels. Such materials are valuable for applications in gas separation technologies (Tanaka et al., 2006).

Applications in Environmental Science

Degradation of Sulfonamide Antibiotics : A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy to degrade sulfonamide antibiotics, which are persistent in the environment. The degradation involved ipso-hydroxylation followed by fragmentation, releasing various metabolites and reducing the environmental impact of these antibiotics (Ricken et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

N-(4-aminophenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBLKMKQRMPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)propane-1-sulfonamide

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